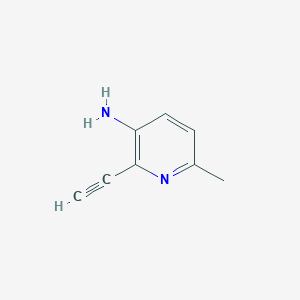

2-Ethynyl-6-methylpyridin-3-amine

Description

Significance of Pyridine-Based Compounds in Contemporary Chemical Research

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast array of biologically active compounds and functional materials. nih.govnih.gov Its derivatives are ubiquitous, appearing in natural products like certain vitamins and alkaloids, as well as in a multitude of synthetic drugs, agrochemicals, and catalysts. nih.govnih.govtaylorandfrancis.com The nitrogen atom in the pyridine ring imparts unique properties, including basicity, the ability to engage in hydrogen bonding, and the capacity to coordinate with metal ions, making it a versatile component in drug design. nih.govbiosynce.com

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a framework that can be readily modified to bind to a variety of biological targets. nih.gov This has led to the development of numerous pyridine-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. taylorandfrancis.combiosynce.com Furthermore, the electronic nature of the pyridine ring can be finely tuned by the introduction of various substituents, allowing chemists to modulate the physical and pharmacological properties of the molecule. nih.govbiosynce.com In materials science, pyridine derivatives are integral to the creation of ligands for organometallic catalysts, functional dyes, and organic semiconductors. biosynce.compostapplescientific.com

Contextualization of Ethynyl-Substituted Pyridines and Aminopyridines within Organic Synthesis

The synthetic utility of a pyridine core is greatly enhanced by the presence of specific functional groups, such as ethynyl (B1212043) and amino moieties.

Ethynyl-substituted pyridines are highly valued building blocks in organic synthesis. The terminal alkyne (ethynyl group) is a versatile functional group that participates in a wide range of chemical transformations. Most notably, it is a key player in metal-catalyzed cross-coupling reactions like the Sonogashira coupling, which forms carbon-carbon bonds by joining the alkyne with aryl or vinyl halides. acs.org This reaction is a powerful tool for constructing complex molecular architectures. Additionally, the ethynyl group is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and specific formation of triazole rings. These reactions are prized for their high yields and tolerance of a wide variety of other functional groups. acs.org

Aminopyridines , on the other hand, are crucial intermediates and structural motifs in their own right. acs.orgrsc.org The amino group is a primary nucleophile and a key handle for introducing further molecular diversity, often through the formation of amide, sulfonamide, or urea (B33335) linkages. nih.govrsc.org In synthetic chemistry, the amino group can also act as a directing group, influencing the position of subsequent electrophilic substitution reactions on the pyridine ring. The 2-aminopyridine (B139424) structure, in particular, is a common feature in many pharmaceutical agents and is a target of significant synthetic effort. acs.orgrsc.org Traditional methods like the Chichibabin reaction and modern palladium-catalyzed amination reactions have been developed to access this important structural class. acs.orgacs.org

The combination of both an ethynyl and an amino group on a single pyridine ring, as seen in 2-ethynyl-6-methylpyridin-3-amine, creates a powerful synthetic intermediate. This arrangement offers multiple, distinct reaction sites that can be addressed selectively, allowing for the stepwise and controlled assembly of highly complex target molecules.

Fundamental Structural Features and Systemic Nomenclature of this compound

The systematic name, this compound, precisely describes the molecular architecture of the compound. Following the rules of IUPAC nomenclature for substituted heterocycles:

Pyridine : This is the parent heterocycle, a six-membered aromatic ring containing one nitrogen atom.

-3-amine : An amino group (-NH₂) is attached to the carbon at position 3 of the pyridine ring. libretexts.orglibretexts.org

2-ethynyl : An ethynyl group (-C≡CH) is located at position 2.

6-methyl : A methyl group (-CH₃) is found at position 6.

The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds around the ring to give the substituents the lowest possible locants. The amino group (-NH₂) classifies this compound as a primary amine. libretexts.org

The presence of the electron-donating amino and methyl groups and the electron-withdrawing ethynyl group on the pyridine ring creates a unique electronic profile that influences the molecule's reactivity and physical properties.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| Systematic Name | This compound |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol alchempharmtech.com |

| CAS Number | Not Assigned alchempharmtech.com |

| Structure | A pyridine ring substituted with an ethynyl group at position 2, an amino group at position 3, and a methyl group at position 6. |

Structure

3D Structure

Properties

CAS No. |

757950-12-2 |

|---|---|

Molecular Formula |

C8H8N2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-ethynyl-6-methylpyridin-3-amine |

InChI |

InChI=1S/C8H8N2/c1-3-8-7(9)5-4-6(2)10-8/h1,4-5H,9H2,2H3 |

InChI Key |

GPTCTFGMDQCTLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C#C |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 2 Ethynyl 6 Methylpyridin 3 Amine

Reaction Pathways Involving the Ethynyl (B1212043) Moiety

The ethynyl group, a carbon-carbon triple bond, is a site of high electron density, making it susceptible to a variety of addition reactions. Its reactivity is further influenced by its position on the pyridine (B92270) ring, adjacent to the nitrogen atom.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

Electrophilic Addition: In electrophilic addition reactions, an electrophile is attracted to the electron-rich π-system of the alkyne. libretexts.orgchemguide.co.uk The reaction is initiated by the attack of the π electrons on the electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For instance, the reaction of an alkene with a hydrogen halide (HX) begins with the alkene's π electrons attacking the hydrogen of the HX, forming a C-H bond and a carbocation. libretexts.org This is followed by the nucleophilic attack of the halide anion on the carbocation. libretexts.org The rate of reaction with hydrogen halides increases in the order HF < HCl < HBr < HI, which corresponds to the decreasing bond strength of the H-X bond. chemguide.co.uk

Nucleophilic Addition: The ethynyl group in ethynylpyridines can also undergo nucleophilic addition. nih.govacs.org This reactivity is enhanced by the presence of the basic ring nitrogen. nih.gov For example, 2-ethynylpyridines react readily with hydrochloric acid to form a pyridinium (B92312) salt. This salt formation increases the electrophilicity of the ethynyl group, facilitating the nucleophilic attack of the chloride ion to yield 2-(2-chloroethenyl)pyridine. nih.govacs.org This method is also applicable for hydrobromination and hydroiodination. nih.govacs.org While direct reaction with acetic acid may not proceed due to its lower acidity, the exchange of the counteranion using silver acetate (B1210297) can facilitate hydroacetoxylation. nih.gov Generally, nucleophilic addition involves the attack of a nucleophile on the carbon atom of a polar double or triple bond, which carries a partial positive charge. wikipedia.org

Table 1: Examples of Addition Reactions to the Ethynyl Group

| Reaction Type | Reagent | Product Type | Notes |

|---|---|---|---|

| Hydrochlorination | HCl | 2-(2-Chloroethenyl)pyridine derivative | Enhanced by pyridinium salt formation. nih.govacs.org |

| Hydrobromination | HBr | 2-(2-Bromoethenyl)pyridine derivative | Similar mechanism to hydrochlorination. nih.gov |

| Hydroiodination | HI | 2-(2-Iodoethenyl)pyridine derivative | Similar mechanism to hydrochlorination. nih.gov |

| Hydroacetoxylation | Acetic acid / Silver acetate | 2-(2-Acetoxyethenyl)pyridine derivative | Requires counteranion exchange. nih.gov |

Oxidative Transformations and Cleavage Reactions (e.g., to diketones)

Catalytic Hydrogenation of the Alkyne

Catalytic hydrogenation is a common method to reduce the carbon-carbon triple bond. youtube.comyoutube.com This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). youtube.comyoutube.com The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the alkyne, initially forming a cis-alkene. youtube.comyoutube.com Further hydrogenation can then reduce the alkene to the corresponding alkane. youtube.com In the case of 2-ethynylpyridine, electrochemical hydrogenation has been shown to reduce both the triple bond and the aromatic ring, yielding 2-ethylpiperidine. acs.org The choice of catalyst and reaction conditions can allow for selective hydrogenation of the alkyne to an alkene or full reduction to an alkane.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. gcwgandhinagar.comyoutube.com This deactivation makes electrophilic aromatic substitution more difficult compared to benzene. gcwgandhinagar.comquimicaorganica.org Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.com The presence of an activating amino group and a weakly activating methyl group on the ring of 2-ethynyl-6-methylpyridin-3-amine will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions (e.g., nitration, sulfonation, halogenation)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish and requires harsh conditions. gcwgandhinagar.comquimicaorganica.org The nitrogen atom is basic and reacts with the acidic reagents typically used for EAS, forming a pyridinium salt which is even more deactivated. gcwgandhinagar.comrsc.org Substitution, when it does occur, is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate with a positive charge on the nitrogen atom. youtube.comquimicaorganica.org In this compound, the powerful electron-donating amino group at the 3-position would be expected to activate the ring and direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). However, positions 2 and 6 are already substituted. Therefore, electrophilic attack would most likely occur at the 4-position.

Alkylation and Acylation of the Aromatic Nucleus

Alkylation: Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine itself because the Lewis acid catalyst coordinates with the nitrogen lone pair, deactivating the ring. quimicaorganica.org However, N-alkylation of the exocyclic amino group in aminopyridines is a common transformation. This can be achieved using various methods, including reaction with carboxylic acids in the presence of sodium borohydride (B1222165) or with alkyl halides. researchgate.net Catalytic methods for N-alkylation using heterogeneous catalysts have also been developed. google.com

Acylation: Similar to alkylation, Friedel-Crafts acylation on the pyridine ring is challenging. youtube.com However, the exocyclic amino group of aminopyridines can be readily acylated. For example, aminopyridines react chemoselectively with anhydrides, such as endic anhydride (B1165640), at the amino group to form the corresponding amido acids. researchgate.net The acylation of amines can also be achieved using esters or acid chlorides. youtube.com

Table 2: Summary of Reactivity for this compound

| Functional Group | Reaction Type | Reactivity | Key Factors |

|---|---|---|---|

| Ethynyl Moiety | Electrophilic Addition | Susceptible | High electron density of the triple bond. libretexts.org |

| Nucleophilic Addition | Enhanced | Pyridinium salt formation increases electrophilicity. nih.govacs.org | |

| Catalytic Hydrogenation | Readily undergoes reduction | Can be selective to alkene or fully reduced to alkane. youtube.comacs.org | |

| Pyridine Ring | Electrophilic Aromatic Substitution | Deactivated | Electron-withdrawing nitrogen atom. gcwgandhinagar.com Amino group activates and directs. |

| Nucleophilic Aromatic Substitution | Activated | Electron-withdrawing nitrogen atom stabilizes intermediate. stackexchange.com | |

| Alkylation/Acylation (Ring) | Generally not feasible | Lewis acid catalyst deactivates the ring. quimicaorganica.orgyoutube.com | |

| Amino Group | N-Alkylation/N-Acylation | Readily occurs | Nucleophilic nature of the amino nitrogen. researchgate.netresearchgate.net |

Chemical Transformations of the Amine Functionality

The primary amine group at the 3-position of the pyridine ring is a key site for various chemical reactions, including nucleophilic attacks, derivatizations, and the formation of charge transfer complexes.

The primary amine in this compound exhibits nucleophilic character, enabling it to participate in a variety of condensation reactions. This reactivity is fundamental to the construction of more complex molecular architectures.

Condensation reactions involving aminopyridines can lead to the formation of new heterocyclic systems. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with aminopyridines in the presence of ammonium (B1175870) acetate can yield either 2-hydroxy- or 2-amino-6-substituted-5-arylazonicotinates, depending on the specific reaction conditions. nih.gov These reactions proceed through the initial formation of an intermediate that can then undergo cyclization. nih.gov The nucleophilic amine group attacks a carbonyl carbon, initiating a sequence of steps that results in the formation of a new ring system.

The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This is attributed to the electron-donating nature of alkyl groups. masterorganicchemistry.com In the case of this compound, the electronic properties of the pyridine ring and the other substituents will influence the precise nucleophilicity of the amine group.

The primary amino group of this compound can be readily derivatized, with N-acetylation being a common transformation. N-acetylation involves the reaction of the amine with an acetylating agent, such as acetic anhydride or acetyl chloride, to form an N-acetylated product.

This derivatization is significant as it can modulate the electronic properties and reactivity of the molecule. The N-acetyl group is an important functionality in many biologically active molecules. researchgate.net The acetylation of heterocyclic amines can be catalyzed by enzymes such as N-acetyltransferases. nih.gov

The table below summarizes the N-acetylation of a related aminopyridine, highlighting the typical reagents and resulting products.

| Starting Material | Reagent | Product |

| This compound | Acetic Anhydride | N-(2-ethynyl-6-methylpyridin-3-yl)acetamide |

| This compound | Acetyl Chloride | N-(2-ethynyl-6-methylpyridin-3-yl)acetamide |

This is a representative reaction; specific conditions may vary.

Aminopyridines, including structures related to this compound, are known to act as electron donors in the formation of charge transfer (CT) complexes with various electron acceptors. researchgate.netresearchgate.net These complexes are formed through a weak electronic interaction between the electron-rich donor and the electron-deficient acceptor.

The formation of CT complexes can be studied using spectrophotometric methods, as they often exhibit new absorption bands in the visible region of the electromagnetic spectrum. researchgate.net The stoichiometry and stability of these complexes can be determined from these studies. For example, 2-amino-6-methylpyridine (B158447) has been shown to form CT complexes with π-acceptors like tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

The introduction of an electron-donating group, such as an amino group, can significantly influence the nature of the lowest triplet excited state in metal complexes, leading to changes in their photophysical properties. mdpi.com This highlights the importance of the amino group in modulating the electronic characteristics of the molecule.

The table below lists some common electron acceptors used in the formation of charge transfer complexes with aminopyridines.

| Electron Acceptor | Abbreviation |

| Tetracyanoethylene | TCNE |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ |

| Chloranil | CHL |

| Picryl chloride | PC |

Further Cross-Coupling Reactivity of the this compound Core

The this compound core is a versatile scaffold for various cross-coupling reactions, extending beyond the well-known Sonogashira coupling of the terminal alkyne. The presence of the pyridine ring and the amino group allows for further functionalization through different C-C and C-N bond-forming reactions.

While the ethynyl group is a prime candidate for Sonogashira coupling, the pyridine ring itself can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling. For this to occur, a leaving group, typically a halogen, is often required on the pyridine ring. However, in some cases, direct C-H activation can be achieved.

The amino group can also be a site for cross-coupling reactions, for example, in the formation of C-N bonds through Buchwald-Hartwig amination. This would involve coupling the amine with an aryl halide or triflate in the presence of a palladium catalyst.

The reactivity of the pyridine ring is influenced by the position of the substituents. The amino and methyl groups on the this compound molecule will direct the regioselectivity of further substitution reactions.

The table below outlines potential cross-coupling reactions for the this compound core.

| Reaction Type | Reacting Group | Potential Reagent | Product Type |

| Suzuki-Miyaura Coupling | Pyridine C-H or C-X | Arylboronic acid | Aryl-substituted pyridine |

| Buchwald-Hartwig Amination | Amino group | Aryl halide | Diaryl- or Alkylaryl-amine |

| Heck Coupling | Pyridine C-H or C-X | Alkene | Alkenyl-substituted pyridine |

Derivative Synthesis and Strategic Modifications of 2 Ethynyl 6 Methylpyridin 3 Amine Analogs

Introduction of Substituents onto the Pyridine (B92270) Ring System

The pyridine ring of 2-ethynyl-6-methylpyridin-3-amine is amenable to the introduction of various substituents, which can significantly modulate the electronic and steric properties of the molecule. The inherent reactivity of the aminopyridine core directs the position of substitution.

Electrophilic aromatic substitution reactions on aminopyridines are well-documented. For instance, the nitration of 2-aminopyridine (B139424) typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.org The directing effect of the amino group, coupled with the methyl group at position 6, would likely favor substitution at the 5-position of the this compound ring. To achieve regioselective nitration at the 2-position of 3-aminopyridine, protection of the amino group is often necessary, for example, by forming N,N'-di-(3-pyridyl)-urea. google.com This intermediate can then be nitrated and subsequently hydrolyzed to yield 2-nitro-3-aminopyridine. google.com

Halogenation is another important modification. The direct bromination of 2-aminopyridine in acetic acid can yield 2-amino-5-bromopyridine. orgsyn.org A more recent approach for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, offering a mild alternative to classical electrophilic halogenation. chemrxiv.orgnih.gov This method has been shown to be effective for a range of substituted pyridines. nih.gov For 2-aminopyrimidines, a related heterocyclic system, halogenation can be efficiently carried out in the presence of metal carbonates, oxides, or phosphates. google.com Similarly, halogenated 2-aminopyrazines, which are valuable synthetic precursors, can be prepared in excellent yields using microwave-assisted halogenation. thieme.de

These methodologies suggest that the this compound scaffold can be selectively functionalized on the pyridine ring, providing a route to a variety of substituted analogs.

Table 1: Representative Halogenation and Nitration Reactions of Aminopyridines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Aminopyridine | Bromine, Acetic Acid, <20°C | 2-Amino-5-bromopyridine | High | orgsyn.org |

| 3-Aminopyridine | 1. Urea (B33335) or Phosgene; 2. HNO₃/H₂SO₄; 3. Hydrolysis | 2-Nitro-3-aminopyridine | ~56% (overall) | google.com |

| 2-Aminopyrazine | N-Bromosuccinimide, Acetonitrile, Microwave | 2-Amino-5-bromopyrazine | Excellent | thieme.de |

| Pyridine | 1. Dibenzylamine, N-halosuccinimide; 2. NH₄OAc, EtOH, 60°C | 3-Halopyridine | Good | nih.gov |

Chemical Modifications of the Ethynyl (B1212043) Group and its Terminal Substituents

The ethynyl group (–C≡CH) is a highly reactive functional group that can participate in a wide range of chemical transformations, making it a key site for diversification of the this compound scaffold. orgsyn.org

One of the most common modifications involves the use of a terminal protecting group, such as trimethylsilyl (B98337) (TMS). The compound 2-((trimethylsilyl)ethynyl)pyridin-3-amine (B3173628) is commercially available, indicating the utility of this protected form in synthesis. The TMS group can be readily removed under mild conditions to regenerate the terminal alkyne for subsequent reactions.

The terminal alkyne can undergo various addition reactions. For example, hydration of the triple bond, typically catalyzed by mercury salts or other transition metals, would lead to the corresponding methyl ketone. The ethynyl group can also participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides or nitrile oxides can provide access to triazole and isoxazole (B147169) rings, respectively. The reaction of oxyallyl cations with alkynes is a known method for constructing five-membered carbocycles. colab.ws

Furthermore, the terminal alkyne can be functionalized through deprotonation with a strong base to form an acetylide. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the terminus of the ethynyl group.

Table 2: Potential Modifications of the Ethynyl Group

| Reaction Type | Reagents/Conditions | Product Type |

| Hydration | HgSO₄, H₂SO₄, H₂O | Methyl ketone |

| [3+2] Cycloaddition | R-N₃ | Triazole |

| [3+2] Cycloaddition | R-CNO | Isoxazole |

| Alkynylation | 1. Base (e.g., n-BuLi); 2. R-X (alkyl halide) | Substituted alkyne |

| Carbonyl Addition | 1. Base (e.g., n-BuLi); 2. R₂C=O | Propargyl alcohol |

Functionalization and Derivatization of the Amino Group

The primary amino group at the 3-position of the pyridine ring is a key handle for introducing a wide range of functional groups, which can significantly alter the biological and physicochemical properties of the parent molecule.

Acylation of the amino group is a common transformation, leading to the formation of amides. This can be achieved using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These derivatizations are often employed to modulate the electronic properties of the amino group and to introduce new interaction points for biological targets.

Alkylation of the amino group can be accomplished by reaction with alkyl halides. For instance, the reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid has been shown to produce (6-methyl-pyridin-2-ylamino)-acetic acid. researchgate.net More complex alkylating agents can also be used. For example, substituted (6-methyl-2-pyridyl)methyllithium species have been reacted with epoxides to achieve alkylation. nih.gov

The amino group can also be converted to other functionalities. For example, diazotization followed by substitution allows for the introduction of a variety of groups, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.

Table 3: Representative Derivatization Reactions of the Amino Group

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acyl chloride or Anhydride (B1165640) | Amide | General |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | General |

| Alkylation | Chloroacetic acid | Carboxylic acid derivative | researchgate.net |

| Alkylation | Epoxide | Hydroxyalkyl derivative | nih.gov |

Cyclization and Formation of Fused Heterocyclic Systems from this compound Scaffolds

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those of medicinal interest such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.

Imidazo[1,2-a]pyridines are a class of privileged structures in medicinal chemistry. rsc.org A variety of synthetic methods have been developed for their construction from 2-aminopyridine derivatives. rsc.orgacs.orgbio-conferences.orgresearchgate.net One-pot, three-component reactions involving a 2-aminopyridine, an aldehyde, and an alkyne, often catalyzed by copper salts, provide a direct route to substituted imidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.net The reaction of 2-aminopyridines with α-haloketones is a classical and widely used method for the synthesis of this ring system. bio-conferences.org Furthermore, catalyst-free, three-component reactions of 2-aminopyridines, aldehydes, and isocyanides in water have been reported to efficiently produce 3-aminoimidazo[1,2-a]pyridines. researchgate.net The ethynyl group in the this compound scaffold can participate in intramolecular cyclization reactions, often triggered by the functionalization of the adjacent amino group, to form the fused imidazole (B134444) ring.

Pyrido[1,2-a]pyrimidines represent another important class of fused heterocycles. While specific examples starting from this compound are not prevalent in the provided search results, the general strategies for the synthesis of related pyrido[2,3-d]pyrimidines often involve the cyclization of appropriately functionalized pyrimidine (B1678525) or pyridine precursors. nih.gov For instance, the reaction of 5-aminopyrimidines with α,β-unsaturated aldehydes or 1,3-dicarbonyl compounds can lead to the formation of the pyridopyrimidine core. rsc.org It is conceivable that the this compound scaffold could be elaborated and then cyclized to form pyrido[1,2-a]pyrimidine (B8458354) derivatives.

Table 4: Examples of Fused Heterocycle Synthesis from Aminopyridine Precursors

| Fused System | Precursors | Reagents/Conditions | Reference |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine, Aldehyde, Alkyne | CuSO₄/TsOH | researchgate.net |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine, α-Haloketone | Base | bio-conferences.org |

| 3-Aminoimidazo[1,2-a]pyridine | 2-Aminopyridine, Aldehyde, Isocyanide | Water, 70°C | researchgate.net |

| Pyrido[3,2-d]pyrimidine | 5-Aminouracil, α,β-Unsaturated aldehyde | Cyclization | rsc.org |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Ethynyl 6 Methylpyridin 3 Amine

High-Resolution Mass Spectrometry (MS) Techniques (e.g., HRMS, EI-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. For 2-Ethynyl-6-methylpyridin-3-amine (C₈H₈N₂), the calculated exact mass of the neutral molecule is 132.0687. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺.

| Ion | Molecular Formula | Calculated Exact Mass | Typical Observation |

|---|---|---|---|

| [M+H]⁺ | C₈H₉N₂⁺ | 133.0760 | Experimentally determined mass should be within ±5 ppm of the calculated value. |

This level of precision allows for the unambiguous confirmation of the molecular formula, a standard procedure in the characterization of novel N-heterocycles. rsc.org Electron Impact Mass Spectrometry (EI-MS) could also be used, which would provide a fragmentation pattern that can offer additional structural confirmation.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several characteristic bands that confirm the presence of its key functional groups. As a primary aromatic amine, it should exhibit two distinct N–H stretching bands. orgchemboulder.comspectroscopyonline.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500–3300 | Medium (two bands) |

| Alkyne (≡C-H) | Stretch | ~3300 | Sharp, Medium |

| Alkyne (C≡C) | Stretch | 2140–2100 | Weak to Medium |

| Primary Amine (N-H) | Bend (Scissor) | 1650–1580 | Medium |

| Pyridine (B92270) Ring (C=C, C=N) | Stretch | 1600–1400 | Medium to Strong |

| Aromatic C-N | Stretch | 1335–1250 | Strong |

Table data is based on established frequency ranges for functional groups. orgchemboulder.comwpmucdn.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly those involving conjugated π-systems. The structure of this compound, containing a pyridine ring conjugated with both an ethynyl (B1212043) and an amine group, constitutes a significant chromophore. Therefore, the compound is expected to absorb light in the UV region, likely between 200 and 400 nm. The precise wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivities would be determined experimentally and are influenced by the solvent environment.

Chromatographic Separation and Purity Assessment Techniques (e.g., TLC, Flash Chromatography, HPLC)

Chromatographic methods are indispensable for the purification and purity analysis of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is typically used to monitor the progress of a chemical reaction and to identify a suitable solvent system for purification by column chromatography.

Flash Chromatography: For preparative-scale purification, flash chromatography is the standard method. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be used to separate the desired product from unreacted starting materials and byproducts. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the final purity of the compound. A reversed-phase C18 column with a gradient of a polar mobile phase, such as water and acetonitrile, is a common setup for analyzing such molecules. bldpharm.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

X-ray Diffraction for Solid-State Structure Analysis

Single-crystal X-ray diffraction provides the most definitive structural evidence for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry and revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netrsc.org

While the crystal structure for this compound is not publicly available, data from the closely related compound 6-Methylpyridin-3-amine illustrates the type of information obtained from such an analysis. researchgate.net In the crystal structure of 6-Methylpyridin-3-amine, intermolecular N—H···N hydrogen bonds were found to link the molecules, playing a role in stabilizing the crystal packing. researchgate.net A similar analysis for the title compound would be expected to yield definitive structural proof.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4240 (17) |

| b (Å) | 7.0560 (14) |

| c (Å) | 10.658 (2) |

| β (°) | 105.23 (3) |

| Volume (ų) | 611.3 (2) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 2 Ethynyl 6 Methylpyridin 3 Amine

Density Functional Theory (DFT) Studies of Molecular Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing valuable insights into the electronic structure and properties of molecules. For 2-Ethynyl-6-methylpyridin-3-amine, DFT studies offer a detailed understanding of its molecular geometry, vibrational frequencies, and electronic characteristics. These theoretical investigations are crucial for predicting the compound's reactivity and spectroscopic behavior.

Quantum Mechanical Optimization of Molecular Geometries and Vibrational Frequency Analysis

Theoretical calculations, particularly at the B3LYP/6-311G(d,p) level, are employed to determine the most stable conformation of this compound. This process involves optimizing the molecular geometry to a minimum on the potential energy surface. The resulting bond lengths and angles provide a detailed three-dimensional structure of the molecule. For instance, in a related compound, 6-Methylpyridin-3-amine, the methyl C and amine N atoms are slightly out of the pyridine (B92270) ring plane. researchgate.net

Vibrational frequency analysis is subsequently performed on the optimized geometry. This analysis serves two main purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be correlated with experimental spectroscopic data, aiding in the structural elucidation of the compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Contributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For many organic molecules, the HOMO and LUMO are delocalized over the π-conjugated system. nih.gov In the case of this compound, the HOMO is expected to be localized on the electron-rich amino and pyridine moieties, while the LUMO may be distributed over the ethynyl (B1212043) group and the pyridine ring. The specific energies and contributions of atomic orbitals to the HOMO and LUMO can be calculated using DFT methods. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions denote neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino group and the ethynyl proton would likely exhibit positive potential, indicating them as sites for nucleophilic interaction.

Calculation of Global and Local Reactivity Descriptors

To quantify the chemical reactivity of this compound more precisely, various global and local reactivity descriptors can be calculated using DFT. researchgate.netresearchgate.net These descriptors provide a more nuanced understanding of the molecule's reactivity than FMO analysis alone.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. researchgate.net They include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local Reactivity Descriptors: These descriptors pinpoint the reactivity of specific atomic sites within the molecule.

Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed. They help identify the most electrophilic and nucleophilic sites in a molecule.

Dual Descriptor (Δf(r)): Provides a clearer distinction between nucleophilic and electrophilic sites.

Table 2: Global and Local Reactivity Descriptors

| Descriptor | Value |

| Global Descriptors | |

| Chemical Potential (μ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| Local Descriptors (Example Sites) | |

| Fukui Function (f+) on N(pyridine) | Data not available |

| Fukui Function (f-) on C(ethynyl) | Data not available |

Mechanistic Pathway Elucidation through Computational Modeling

For instance, computational studies can be used to model the reaction of this compound with other reagents, such as in cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions. By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism and product distribution. This information is invaluable for optimizing reaction conditions and designing new synthetic routes. Computational studies on the reactions of related amine compounds have been successfully used to rationalize reaction rates and regioselectivity. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations can also be used to predict various spectroscopic parameters of this compound, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. These theoretical predictions can aid in the assignment of experimental NMR spectra.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the ultraviolet-visible (UV-Vis) spectrum. materialsciencejournal.org The calculated λmax can be compared with the experimentally measured spectrum to understand the electronic transitions occurring within the molecule. The solvent environment can also be included in these calculations to provide more accurate predictions. materialsciencejournal.org

Table 3: Predicted Spectroscopic Parameters

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - CH₃ | Data not available |

| ¹³C NMR Chemical Shift (ppm) - C≡CH | Data not available |

| UV-Vis λmax (nm) | Data not available |

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

Detailed studies employing Hirshfeld surface analysis to elucidate the intermolecular interactions and supramolecular assembly of this compound are not present in the available literature. This type of analysis is crucial for understanding how molecules interact with each other in the crystalline state, providing quantitative information about close contacts and the nature of intermolecular forces such as hydrogen bonding and van der Waals interactions.

For related pyridine derivatives, such analyses have revealed the significant role of hydrogen bonds in forming supramolecular structures. For instance, in the crystal structure of 6-Methylpyridin-3-amine, molecules are linked by intermolecular N—H⋯N hydrogen bonds. Typically, Hirshfeld surface analysis would be used to visualize and quantify these and other interactions, such as C-H···π and π-π stacking, which are expected to be present in crystalline this compound due to its aromatic ring and ethynyl group. The absence of a specific study on this compound prevents a detailed discussion of its unique supramolecular architecture.

Theoretical Studies on Non-Linear Optical (NLO) Properties

There is no specific information available from theoretical studies on the non-linear optical (NLO) properties of this compound. Theoretical NLO studies typically involve quantum chemical calculations to determine properties like the first and second hyperpolarizabilities (β and γ), which are measures of a molecule's NLO response. These calculations are essential for identifying and designing new materials for applications in optoelectronics and photonics.

For various organic molecules, including pyridine derivatives, theoretical studies have established a link between molecular structure—such as the presence of donor-acceptor groups and extended π-conjugation—and enhanced NLO properties. The this compound molecule possesses an electron-donating amino group and an electron-withdrawing ethynyl group attached to a π-conjugated pyridine ring, a combination that often leads to significant NLO effects. However, without specific theoretical calculations, any discussion of its NLO properties remains speculative.

Applications of 2 Ethynyl 6 Methylpyridin 3 Amine in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block in Diversified Chemical Syntheses

2-Ethynyl-6-methylpyridin-3-amine is a quintessential example of a "building block" in modern organic synthesis—a molecule that provides a specific structural motif and reactive handles for constructing larger, more elaborate compounds. enamine.net Its utility stems from the presence of two key functional groups: the terminal alkyne (ethynyl group) and the primary amine on the pyridine (B92270) core. This bifunctionality allows for a wide array of selective chemical transformations, making it a versatile tool for chemists.

The reactivity of these functional groups enables participation in numerous high-yield and specific reactions. The ethynyl (B1212043) group is particularly valuable for carbon-carbon bond-forming reactions, such as Sonogashira coupling, and for cycloaddition reactions. The amino group, being a strong nucleophile, can readily undergo acylation, alkylation, and diazotization, or act as a directing group in electrophilic substitutions. This dual reactivity allows for stepwise or orthogonal chemical modifications, where one functional group can be reacted while the other remains protected or inert, to be used in a subsequent synthetic step.

Table 1: Key Functional Groups of this compound and Their Synthetic Utility

| Functional Group | Position | Common Reaction Types | Potential Products |

|---|---|---|---|

| Ethynyl (-C≡CH) | 2 | Sonogashira Coupling, "Click" Chemistry (CuAAC), Cycloadditions, Polymerization | Aryl-substituted alkynes, Triazoles, Complex heterocycles, Conjugated polymers |

| Amino (-NH₂) | 3 | Acylation, Alkylation, Diazotization, Condensation Reactions | Amides, Secondary/Tertiary amines, Fused heterocycles (e.g., pyridopyrimidines) |

Construction of Complex Polycyclic and Heterocyclic Molecular Frameworks

The strategic placement of the ethynyl and amino groups on the pyridine scaffold makes this compound an ideal starting material for the synthesis of complex polycyclic and heterocyclic structures. These frameworks are the core of many biologically active molecules and functional materials.

Chemists can leverage the compound's reactivity to build fused-ring systems. For instance, the amino group can be reacted with a suitable dielectrophile to form a new heterocyclic ring fused to the original pyridine. Subsequently, the ethynyl group can undergo an intramolecular cyclization or be used as a handle to introduce another ring system through intermolecular reactions. This approach has been used to create novel heterocyclic compounds incorporating moieties like thiophene, pyrimidine (B1678525), and quinoline. researchgate.net

A prominent strategy involves using the ethynyl group in 1,3-dipolar cycloaddition reactions, particularly with azides, to form a triazole ring. This resulting pyridyl-triazole structure can then be further elaborated. Similarly, the amino group is a key precursor for building fused pyridopyrimidine systems, which are of significant interest in medicinal chemistry. researchgate.net The synthesis of complex structures like pyridothienopyrimidines and pyridothienotriazines often relies on the strategic functionalization of pyridine-based precursors. researchgate.net

Table 2: Examples of Heterocyclic Frameworks Derived from Functionalized Pyridine Precursors

| Precursor Type | Reaction Sequence | Resulting Framework | Reference |

|---|---|---|---|

| Aminopyridine | Condensation with β-ketoesters | Pyridopyrimidinone | psu.edu |

| Azidopyridine | Photolysis and ring expansion | Diazepine | researchgate.net |

| Ethynylpyridine | Azide-Alkyne Cycloaddition (CuAAC) | Pyridyl-triazole | mdpi.com |

Role in the Development of Functional Materials and Advanced Chemical Constructs

The structural features of this compound suggest its potential role as a monomer or key intermediate in the development of functional materials. The conjugated system formed by the pyridine ring and the ethynyl group can impart specific electronic and photophysical properties to larger molecules and polymers. While direct applications of this specific compound in materials science are not broadly documented, analogous structures are central to advanced chemical constructs.

For example, the ethynyl-pyridine motif is a core component in molecules designed for specific functions, such as PET imaging agents. nih.gov The ability of the ethynyl group to participate in polymerization or to be incorporated into larger π-conjugated systems makes it a candidate for creating organic semiconductors or light-emitting materials. The nitrogen atom in the pyridine ring can also be used for metal coordination, opening possibilities for creating metallopolymers or sensor materials that respond to the presence of metal ions. The synthesis of new polymers containing heterocyclic units like 1,3,4-thiadiazole (B1197879) has been shown to be a viable strategy for creating functional materials with potential biological applications. researchgate.net

Precursor for the Synthesis of Research Probes and Labeled Compounds (e.g., Radioligands for Imaging Research)

One of the most significant applications of this compound and its derivatives is in the synthesis of specialized molecular probes for research. The terminal alkyne is an exceptionally useful functional group for bioconjugation and labeling via "click" chemistry. mdpi.com

Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction allows the ethynyl group to be efficiently and selectively linked to a molecule containing an azide (B81097) group. mdpi.com This enables the attachment of reporter molecules, such as:

Fluorophores: Creating fluorescent probes for use in cellular imaging and microscopy to visualize biological processes. mdpi.com

Biotin: For use in affinity-based purification and detection assays.

Furthermore, the ethynyl-pyridine scaffold is a validated structural motif in the development of radioligands for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. For instance, derivatives of (6-methylpyridin-2-yl)ethynyl were synthesized and evaluated as PET radiotracers for imaging the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a key target in neuroscience research. nih.gov In such syntheses, the ethynylpyridine compound serves as the core precursor which is then coupled to a moiety containing a positron-emitting radionuclide, such as Fluorine-18, to generate the final imaging agent. nih.gov

Table 3: Strategies for Synthesizing Labeled Probes from this compound

| Probe Type | Synthetic Strategy | Key Reaction | Application | Reference |

|---|---|---|---|---|

| Fluorescent Probe | Coupling of the ethynyl group with an azide-functionalized fluorophore. | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fluorescent microscopy, Cellular imaging | mdpi.com |

Structure Property Relationships in 2 Ethynyl 6 Methylpyridin 3 Amine Analogs

Conformational Analysis and Stereochemical Influences on Molecular Behavior

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. For analogs of 2-ethynyl-6-methylpyridin-3-amine, such as 6-methylpyridin-3-amine, crystallographic studies offer valuable data on their solid-state conformation.

In the crystal structure of 6-methylpyridin-3-amine, the pyridine (B92270) ring is essentially planar. nih.gov The methyl carbon and the amine nitrogen atoms exhibit only slight deviations from this plane, at 0.021 Å and 0.058 Å, respectively. nih.gov This near-planarity suggests a significant degree of sp² hybridization for the ring atoms. The geometric parameters, including bond lengths and angles, fall within normal ranges for pyridine derivatives. nih.gov

Table 1: Crystal Data and Structure Refinement for 6-methylpyridin-3-amine

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₈N₂ |

| Formula weight | 108.14 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.4240 (17) |

| b (Å) | 7.0560 (14) |

| c (Å) | 10.658 (2) |

| β (°) | 105.23 (3) |

| Volume (ų) | 611.3 (2) |

| Z | 4 |

Data sourced from a study on 6-Methylpyridin-3-amine. nih.gov

Electronic Structure and its Correlation with Chemical Reactivity Profiles

The electronic nature of the pyridine ring, characterized by the presence of a nitrogen atom, significantly influences its chemical reactivity. Pyridine is a π-deficient system, which generally makes it less reactive towards electrophilic substitution compared to benzene. numberanalytics.com The nitrogen atom's lone pair of electrons also imparts basic properties to the molecule. ncert.nic.in

The substituents on the pyridine ring in this compound and its analogs further modulate this electronic landscape. The amino group (-NH₂) at the 3-position is an electron-donating group, which would be expected to increase the electron density of the pyridine ring, potentially activating it towards certain reactions. Conversely, the ethynyl (B1212043) group (-C≡CH) at the 2-position can act as a weak electron-withdrawing group. The methyl group (-CH₃) at the 6-position is a weak electron-donating group.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. numberanalytics.com In pyridine derivatives, the HOMO is typically a π orbital, and the LUMO is a π* orbital. numberanalytics.com The energies and distributions of these frontier orbitals are influenced by the substituents, which in turn dictate the molecule's behavior in chemical reactions.

Impact of Substituent Effects on Intrinsic Molecular Properties

Substituents on the pyridine ring have a profound impact on the intrinsic molecular properties of its analogs. These properties include lipophilicity, polarity, and the potential for the molecule to act as a hydrogen bond donor or acceptor.

Quantitative structure-activity relationship (QSAR) studies on various pyridine and pyrimidine (B1678525) derivatives have demonstrated the importance of molecular descriptors related to lipophilicity, molecular shape, and electronic properties in determining their biological activities. nih.govnih.gov For example, in a study of substituted 2-pyridinyl guanidines, molecular shape, flexibility, and the presence of halogen atoms were found to influence their inhibitory activity. nih.gov Another QSAR study on pyrimidine derivatives identified descriptors related to molecular volume and electronic parameters as being significant.

The basicity of the amine group is also a critical property influenced by substituents. The electron-withdrawing or -donating nature of other groups on the ring will affect the availability of the lone pair of electrons on the amine nitrogen, thereby modulating its pKa value. ncert.nic.in

Investigation of Molecular Interaction Profiles of Analogs

The non-covalent interactions that a molecule can engage in are crucial for its behavior in biological systems and its solid-state packing. For analogs of this compound, the primary sites for intermolecular interactions are the pyridine nitrogen, the amino group, and the ethynyl group.

The crystal structure of 6-methylpyridin-3-amine reveals the presence of intermolecular N—H···N hydrogen bonds, where the amino group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of a neighboring molecule. nih.gov This interaction links the molecules into chains in the solid state. This type of hydrogen bonding is a key feature that would likely be present in the crystal structure of this compound as well.

The amino group, with its two hydrogen atoms, can act as a hydrogen bond donor, while the pyridine nitrogen and the amine nitrogen can both act as hydrogen bond acceptors. The ethynyl group, with its acidic proton, can also participate in weaker C—H···π or C—H···N hydrogen bonds. Furthermore, the π-system of the pyridine ring and the ethynyl group can engage in π-stacking interactions with other aromatic systems.

The specific nature and geometry of these interactions are critical in determining the molecular recognition properties of these compounds, which is particularly relevant in the context of medicinal chemistry where these molecules may act as ligands for biological receptors.

Table 2: Hydrogen-bond geometry (Å, °) for 6-methylpyridin-3-amine

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N2—H2B···N1ⁱ | 0.86 | 2.29 | 3.131 (3) | 165 |

Symmetry codes: (i) x+1/2, −y+1/2, z+1/2. Data sourced from a study on 6-Methylpyridin-3-amine. nih.gov

Future Research Directions and Perspectives on 2 Ethynyl 6 Methylpyridin 3 Amine

Exploration of Novel and Sustainable Synthetic Methodologies

Key research objectives in this area include:

Green Catalysis: Investigating the use of greener catalytic systems, potentially moving away from traditional palladium catalysts to more abundant and less toxic metals or even metal-free catalytic systems. rsc.org

Bio-based Feedstocks: Exploring pathways to synthesize the pyridine (B92270) core or its precursors from renewable biomass sources, which would significantly enhance the sustainability profile of the compound. rsc.org

Process Intensification: Employing techniques like flow chemistry to improve reaction control, reduce reaction times, and enable safer handling of reactive intermediates.

Green Metrics Assessment: Systematically evaluating new synthetic pathways using established frameworks like the CHEM21 green metrics toolkit to ensure that new methods are demonstrably more sustainable than existing ones. rsc.org This involves a comprehensive analysis of factors such as atom economy, energy consumption, and environmental impact.

General strategies for greener amine synthesis are outlined in the following table:

| Strategy | Description | Potential Benefit for 2-Ethynyl-6-methylpyridin-3-amine Synthesis |

| Catalytic Hydrogenation | Use of molecular hydrogen with a catalyst to reduce nitro or nitrile precursors. | Reduces reliance on stoichiometric metal reductants, generating water as the primary byproduct. |

| Amination with Ammonia (B1221849) | Direct reaction of precursors with ammonia over a catalyst. | High atom economy and avoids the use of protecting groups. |

| Biocatalysis | Use of enzymes (e.g., transaminases) to introduce the amine group. | Highly selective, operates under mild conditions, and uses renewable catalysts. |

Advanced Mechanistic Studies of Under-Explored Reaction Pathways

A deeper understanding of the reactivity of this compound can unlock novel transformations. The interplay between the ethynyl (B1212043), amine, and pyridine nitrogen functionalities can lead to complex and interesting reaction cascades that are not yet fully understood.

Future mechanistic studies could focus on:

Multi-component Reactions (MCRs): Investigating the participation of this compound in MCRs, such as the Kabachnik–Fields reaction, to create complex molecular scaffolds in a single step. researchgate.net Detailed experimental and computational studies would be needed to elucidate the reaction pathways and intermediates. researchgate.net

Intramolecular Cyclizations: Exploring novel cyclization strategies. For instance, research on related 3-amino-4-methylpyridines has shown they can undergo a formal [4+1] cyclization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form 6-azaindoles without the need for a strong base. rsc.orgchemrxiv.org Studying analogous reactions with the ethynyl group of the target compound could lead to new heterocyclic systems.

Tandem Reactions: Designing and studying tandem reactions where the ethynyl group first undergoes a transformation (e.g., a Sonogashira coupling), followed by a cyclization or functionalization involving the amine group. researchgate.net

Design and Synthesis of New Derivatives with Tuned Chemical and Electronic Properties

The core structure of this compound is an ideal scaffold for derivatization, allowing for the fine-tuning of its properties for specific applications.

Future synthetic efforts in this domain will likely involve:

Functionalization of the Ethynyl Group: This group is a versatile handle for introducing a wide range of substituents via reactions like Sonogashira coupling, click chemistry, or cyclotrimerization. This allows for the extension of the π-conjugated system, which can significantly alter electronic and photophysical properties.

Modification of the Amine Group: The primary amine can be readily converted into amides, sulfonamides, or secondary/tertiary amines, or used as a nucleophile to build larger structures. For example, reacting related 2-amino-6-methylpyridine (B158447) with chloroacetic acid yields (6-methyl-pyridin-2-ylamino)-acetic acid, a ligand capable of coordinating with metal ions. researchgate.net

Introduction of Fluorinated Moieties: As demonstrated in the development of PET tracers from related structures, introducing fluorinated side chains can modulate properties like binding affinity and metabolic stability. nih.gov For instance, derivatives of a similar core structure, (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime, were synthesized with various fluorinated chains to optimize their potential as imaging agents. nih.gov

The table below summarizes potential derivatization strategies and their impact on molecular properties.

| Derivatization Site | Reaction Type | Potential New Derivatives | Tuned Properties |

| Ethynyl Group | Sonogashira Coupling | Aryl- or heteroaryl-substituted alkynes | Modified electronic structure, photoluminescence |

| Amine Group | Acylation | Amides, sulfonamides | Altered solubility, hydrogen bonding capability, coordination sites |

| Pyridine Ring | Electrophilic Aromatic Substitution | Halogenated or nitrated pyridines | Modified reactivity and electronic properties of the core |

| Amine Group | Coordination Chemistry | Metal complexes | Catalytic activity, magnetic properties, antibacterial activity researchgate.net |

Expansion of Applications in Emerging Areas of Chemical Science and Technology

The versatility of this compound and its derivatives opens doors to applications beyond traditional organic synthesis. Amines, in general, are crucial building blocks in materials science, contributing to advancements in electronics, photonics, and biotechnology. ijrpr.com

Promising future applications include:

Materials Science: The rigid, planar structure and potential for π-conjugation make derivatives of this compound candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). ijrpr.com The amine functionality can also be a site for polymerization to create functional polymers. ijrpr.com

Medical Imaging: The pyridine-ethynyl scaffold is present in molecules developed as potential PET imaging agents. nih.gov Specifically, derivatives of (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime have been synthesized and evaluated for imaging the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov Further derivatization of this compound could lead to new tracers for other important biological targets, such as α-synuclein aggregates in Parkinson's disease. mdpi.com

Catalysis: The pyridine nitrogen and the exocyclic amine group can act as a bidentate ligand, coordinating to metal centers to form novel catalysts for a variety of organic transformations. researchgate.netijrpr.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethynyl-6-methylpyridin-3-amine?

- Methodological Answer : The synthesis typically involves multi-step functionalization. For example, a chloropyridine precursor can undergo ethynylation via Sonogashira coupling using trimethylsilylacetylene (TMSA) and Pd catalysts. Deprotection with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne. Alternative routes may use reductive amination or nucleophilic substitution (e.g., substitution of halogen atoms with ethynyl groups under basic conditions). Reaction optimization should consider solvent polarity (THF or toluene) and catalyst systems (Pd₂(dba)₃/BINAP) to improve yields .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- Methyl group protons at δ ~2.5 ppm (singlet, 3H).

- Ethynyl proton at δ ~3.1 ppm (sharp singlet, 1H).

- Aromatic protons in the pyridine ring (δ 6.8–8.2 ppm, split due to substituents).

- ¹³C NMR : Ethynyl carbons appear at δ ~70–80 ppm (sp-hybridized carbons).

- HRMS : Confirm molecular ion [M+H]⁺ (exact mass calculated for C₈H₉N₂: 133.0766).

- Cross-validate with IR spectroscopy (C≡C stretch ~2100 cm⁻¹) .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 4:1 to 1:1) to separate polar by-products.

- Recrystallization : Ethanol/water mixtures are ideal due to the compound’s moderate solubility.

- TLC Monitoring : Employ UV-active plates and eluents with 10% triethylamine to reduce tailing caused by amine groups .

Advanced Research Questions

Q. How can regioselectivity challenges in ethynylation reactions be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, directing groups (e.g., methyl at position 6) enhance ethynylation at position 2. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, use bulky ligands (e.g., Xantphos) to favor coupling at less hindered positions. Monitor by-products via LC-MS to adjust reaction conditions .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Yield discrepancies often arise from trace moisture or oxygen. Implement rigorous inert-atmosphere techniques (Schlenk line, glovebox) and anhydrous solvents. Compare catalytic systems: Pd(OAc)₂/Xantphos may outperform Pd₂(dba)₃/BINAP in some cases. Use design of experiments (DoE) to identify critical variables (temperature, catalyst loading) and optimize robustness .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine HOMO/LUMO energies and electrostatic potential maps.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. chloroform) on conformational stability.

- Docking Studies : Evaluate binding affinity with biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values from enzymatic assays .

Q. What analytical approaches identify degradation products under varying storage conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), light, and humidity.

- LC-HRMS : Detect degradation products (e.g., oxidation at the ethynyl group to ketones).

- Solid-State NMR : Monitor crystallinity changes that may accelerate degradation .

Q. How do structural analogs (e.g., halogen or methoxy derivatives) affect biological activity?

- Methodological Answer : Synthesize analogs via halogenation (e.g., Cl or F substitution at position 4) or methoxy introduction. Test in vitro against target enzymes (e.g., kinases) and compare IC₅₀ values. Use SAR analysis to correlate electronic effects (Hammett σ constants) with activity trends. For example, electron-withdrawing groups may enhance binding but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.